Lithium 4-ethylthiazole-2-carboxylate
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Overview
Description
Lithium 4-ethylthiazole-2-carboxylate is a chemical compound with the molecular formula C6H6LiNO2S. It is a lithium salt of 4-ethylthiazole-2-carboxylic acid. Thiazole derivatives, including this compound, are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-ethylthiazole-2-carboxylate typically involves the reaction of 4-ethylthiazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Lithium 4-ethylthiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, alkylating agents; in polar or non-polar solvents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Lithium 4-ethylthiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of lithium 4-ethylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme inhibition and receptor binding. These interactions can lead to changes in cellular activities and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
4-Propylthiazole-2-carboxylate: Similar structure but with a propyl group instead of an ethyl group.
4-Butylthiazole-2-carboxylate: Similar structure but with a butyl group instead of an ethyl group
Uniqueness
Lithium 4-ethylthiazole-2-carboxylate is unique due to its specific ethyl substitution on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H6LiNO2S |
---|---|
Molecular Weight |
163.2 g/mol |
IUPAC Name |
lithium;4-ethyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO2S.Li/c1-2-4-3-10-5(7-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
ULRUVJXTJKAZCJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC1=CSC(=N1)C(=O)[O-] |
Origin of Product |
United States |
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